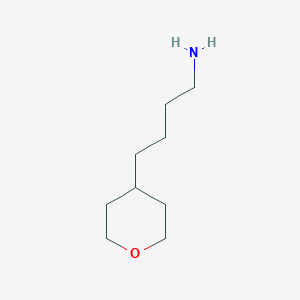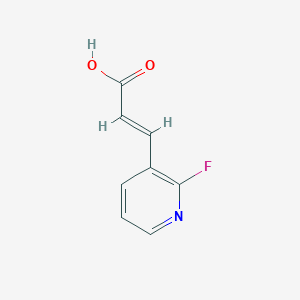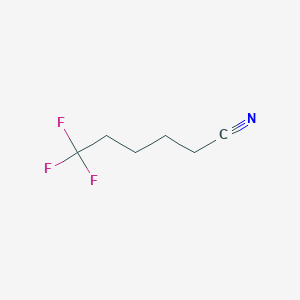
6,6,6-Trifluorohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluorohexanenitrile is an organic compound with the chemical formula C6H7F3N. It is a colorless liquid with a pungent odor and is commonly used in scientific research and the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohexanenitrile typically involves the introduction of trifluoromethyl groups into hexanenitrile. One common method is the reaction of hexanenitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete trifluoromethylation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6,6,6-Trifluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Trifluorohexanoic acid.
Reduction: 6,6,6-Trifluorohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6,6-Trifluorohexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 6,6,6-Trifluorohexanenitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Hexanenitrile: Lacks the trifluoromethyl groups, making it less reactive in certain chemical reactions.
6,6,6-Trifluorohexanoic acid: An oxidized form of 6,6,6-Trifluorohexanenitrile with different chemical properties.
6,6,6-Trifluorohexylamine: A reduced form with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H8F3N |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6,6,6-trifluorohexanenitrile |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-2-1-3-5-10/h1-4H2 |
InChI Key |
SRJCXFRDRTXNLE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(F)(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


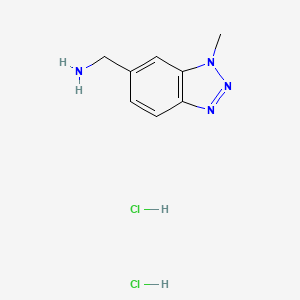


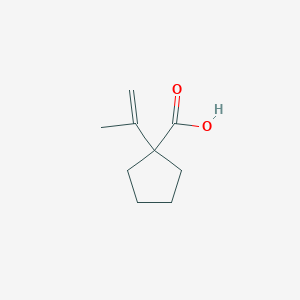
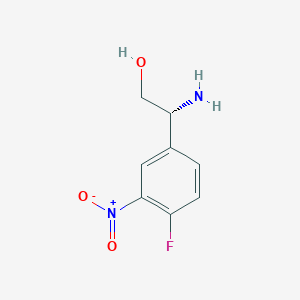
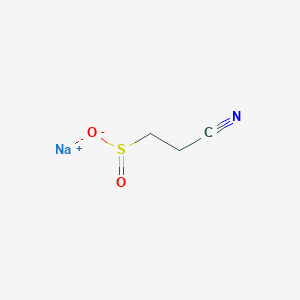
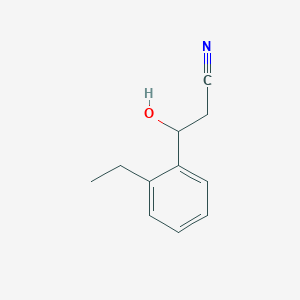
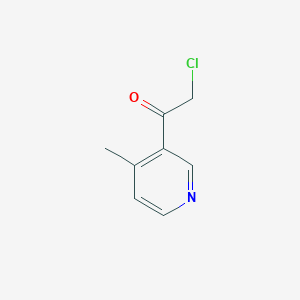
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
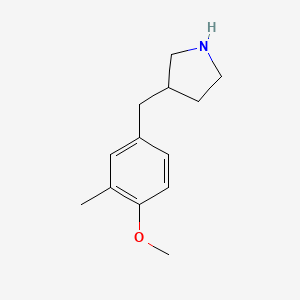
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
